molecular formula C7H11N3O4 B1680657 3-(2-Methyl-5-nitro-1h-imidazol-1-yl)propane-1,2-diol CAS No. 62580-80-7

3-(2-Methyl-5-nitro-1h-imidazol-1-yl)propane-1,2-diol

Cat. No. B1680657
CAS RN: 62580-80-7
M. Wt: 201.18 g/mol
InChI Key: QQNYOVQUGLPEFB-UHFFFAOYSA-N
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Description

Ro 11-2616 is an impurity of Ornidazole, which is a 6-nitroimidazole derivative with antiprotozoal and antibacterial properties against anaerobic bacteria.

Scientific Research Applications

Antibacterial and Antimicrobial Activity

Imidazole derivatives have been synthesized and evaluated for their antimicrobial and antibacterial activities against various pathogens. For instance, studies have shown that specific imidazole derivatives exhibit good antimicrobial potential against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. This antimicrobial activity is assessed using methods like the cylinder wells diffusion method and the tube dilution method, comparing their efficacy to reference drugs like Norfloxacin and Ciprofloxacin. These findings underscore the potential of imidazole compounds, including 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol, in the development of new antibacterial agents​​.

Synthesis and Chemical Research

The synthesis of imidazole and its derivatives, including the compound , is a significant area of research within organic chemistry. The Debus-Radziszewski reaction mechanism, for example, provides a pathway for the formation of trisubstituted imidazoles, demonstrating the versatility and reactivity of imidazole-based compounds. Such chemical research not only explores the synthesis of these compounds but also aims to understand their structure-activity relationships, which are crucial for their potential therapeutic applications​​.

Relation to Commercially Available Drugs

Imidazole nuclei are foundational to many commercially available drugs that treat a wide range of conditions, from antihistaminic and antiulcer agents to antiprotozoal and antibacterial medications. This broad therapeutic application highlights the importance of research on imidazole derivatives, including 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol, as they may lead to the development of new drugs with improved efficacy and safety profiles​​.

properties

IUPAC Name

3-(2-methyl-5-nitroimidazol-1-yl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O4/c1-5-8-2-7(10(13)14)9(5)3-6(12)4-11/h2,6,11-12H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNYOVQUGLPEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(CO)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00875679
Record name 1-(2,3-DIOHPR)-2-ME-5-NO2IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-5-nitro-1h-imidazol-1-yl)propane-1,2-diol

CAS RN

62580-80-7
Record name 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62580-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ro 11-2616
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062580807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,3-DIOHPR)-2-ME-5-NO2IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)-1,2-PROPANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IM5MUU9WNB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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